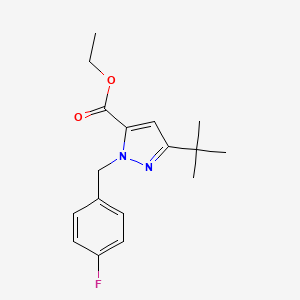

Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, providing insights into the general behavior and properties of such compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through cyclocondensation reactions or the functionalization of pre-existing pyrazole rings. For instance, the synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate involves selective cyclocondensation with 1,3-dicarbonyl compounds . Similarly, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence . These methods highlight the versatility of pyrazole synthesis and suggest potential pathways for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined through X-ray diffraction analysis and compared with DFT calculations . Similarly, the crystal structure of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was confirmed using single-crystal X-ray diffraction studies . These techniques would be applicable for determining the molecular structure of Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, condensation/reduction, and annulation methods. The reactivity of these compounds is influenced by the substituents on the pyrazole ring. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate involved a 3+2 annulation method . The chemical reactions of Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate would likely be influenced by the presence of the tert-butyl and 4-fluorobenzyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from molecular electrostatic potential, leading molecular orbitals, and other DFT calculations. For example, insights into the physical and chemical properties of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate were achieved through DFT calculations . Additionally, the thermal and fluorescence properties of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate indicate good optical properties and thermal stability . These studies suggest that Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate may also exhibit distinct physical and chemical properties that could be explored through similar analyses.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate, as a compound, can be related to broader groups of chemicals that share similar structural features. Studies on similar compounds offer insights into environmental behaviors and degradation pathways, although direct studies on this specific compound may be limited.

Occurrence and Behavior in Aquatic Environments :

- Parabens, chemically related to the compound , are used as preservatives in various products and can act as weak endocrine disrupter chemicals. Their ubiquity in surface water and sediments is due to continuous environmental introduction, raising concerns about their environmental fate and behavior. This suggests a potential environmental persistence for related compounds like Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate (Haman et al., 2015).

Biodegradation and Fate in Soil and Groundwater :

- Ethyl tert-butyl ether (ETBE) shares part of its name with the compound , suggesting a potential structural similarity. Microorganisms in soil and groundwater can degrade ETBE, indicating a potential for biodegradation pathways for similar compounds. However, the presence of co-contaminants may affect the biodegradation efficiency, highlighting the complex interactions in environmental systems (Thornton et al., 2020).

Chemical Modification and Synthesis

Chemical Modification in Ionic Liquids :

- Ionic liquids are solvents that can dissolve cellulose, a property that may be relevant for the modification of similar complex molecules. The ability to use ionic liquids as reaction media for various modifications opens up pathways for the chemical manipulation and utilization of Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate in different forms (Heinze et al., 2008).

Synthesis of Heterocycles :

- Pyrazole carboxylic acid derivatives are significant in synthesizing biologically active compounds. Given the structural similarity, Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate may serve as a building block or intermediate in synthesizing various heterocyclic compounds, highlighting its potential utility in medicinal chemistry (Cetin, 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2/c1-5-22-16(21)14-10-15(17(2,3)4)19-20(14)11-12-6-8-13(18)9-7-12/h6-10H,5,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFUMFWPMFWIGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378984 |

Source

|

| Record name | Ethyl 3-tert-butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylate | |

CAS RN |

306936-98-1 |

Source

|

| Record name | Ethyl 3-tert-butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.